molecular formula C6H4Cl2O4 B1263151 2,3-Dichlorohexa-2,4-dienedioic acid CAS No. 114449-10-4

2,3-Dichlorohexa-2,4-dienedioic acid

Cat. No.: B1263151
CAS No.: 114449-10-4
M. Wt: 211 g/mol
InChI Key: SOSGLWHQVQUMLM-UHFFFAOYSA-N
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Description

2,3-Dichlorohexa-2,4-dienedioic acid: is a dichlorinated derivative of muconic acid, characterized by the presence of two chlorine atoms at the 2 and 3 positions of the muconic acid molecule. It is a white to light beige crystalline powder with the chemical formula C6H2Cl2O4 and a molecular weight of 208.98 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of this compound typically involves the chlorination of muconic acid due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure the selective chlorination at the 2 and 3 positions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Iron(III) chloride for chlorination reactions.

Major Products:

    Chlorinated Maleic Acid Derivatives: Formed through oxidation.

    2,3-Dichlorobutenoic Acid: Formed through reduction.

    Substituted Muconic Acid Derivatives: Formed through nucleophilic substitution.

Comparison with Similar Compounds

    2,4-Dichloromuconic Acid: Similar in structure but with chlorine atoms at the 2 and 4 positions.

    2,5-Dichloromuconic Acid: Chlorine atoms at the 2 and 5 positions.

    3,4-Dichloromuconic Acid: Chlorine atoms at the 3 and 4 positions.

Uniqueness:

2,3-Dichlorohexa-2,4-dienedioic acid is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity compared to other dichlorinated muconic acids. This uniqueness makes it valuable in specific chemical syntheses and industrial applications .

Properties

CAS No.

114449-10-4

Molecular Formula

C6H4Cl2O4

Molecular Weight

211 g/mol

IUPAC Name

2,3-dichlorohexa-2,4-dienedioic acid

InChI

InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12)

InChI Key

SOSGLWHQVQUMLM-UHFFFAOYSA-N

SMILES

C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl

Canonical SMILES

C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichlorohexa-2,4-dienedioic acid
Reactant of Route 2
2,3-Dichlorohexa-2,4-dienedioic acid
Reactant of Route 3
2,3-Dichlorohexa-2,4-dienedioic acid
Reactant of Route 4
2,3-Dichlorohexa-2,4-dienedioic acid
Reactant of Route 5
2,3-Dichlorohexa-2,4-dienedioic acid
Reactant of Route 6
2,3-Dichlorohexa-2,4-dienedioic acid

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